![molecular formula C8H7FN2 B578189 4-Fluoro-2-methyl-2H-indazole CAS No. 1209731-93-0](/img/structure/B578189.png)
4-Fluoro-2-methyl-2H-indazole
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Overview
Description
4-Fluoro-2-methyl-2H-indazole is a structurally similar compound to known synthetic cannabinoids . It is an analytical reference standard intended for research and forensic applications .
Synthesis Analysis
The synthesis of 2H-indazoles, including 4-Fluoro-2-methyl-2H-indazole, involves several strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . Another method involves a Pd-catalyzed direct and operationally simple regioselective synthesis of 2-aryl-substituted 2H-indazoles from easily available 2-bromobenzyl bromides and arylhydrazines .Molecular Structure Analysis
The 2H-indazole motif is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities . The molecular structure of 4-Fluoro-2-methyl-2H-indazole is similar to known synthetic cannabinoids .Chemical Reactions Analysis
The late-stage functionalization of 2H-indazoles, including 4-Fluoro-2-methyl-2H-indazole, is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives .Scientific Research Applications
Synthetic Methodology Development
The compound is used in developing new synthetic methodologies for constructing indazole derivatives. These methods include transition metal-catalyzed reactions and reductive cyclization reactions .
C–H Functionalization
4-Fluoro-2-methyl-2H-indazole: is a substrate in C–H functionalization reactions, a powerful tool in organic synthesis. This process allows for the late-stage diversification of indazole compounds, which is crucial for medicinal chemistry .
Safety And Hazards
Future Directions
The 2H-indazole motif, including 4-Fluoro-2-methyl-2H-indazole, is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities. Therefore, much attention has been paid to access diverse 2H-indazole derivatives . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .
properties
IUPAC Name |
4-fluoro-2-methylindazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-11-5-6-7(9)3-2-4-8(6)10-11/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRNAZUGIJSBSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671991 |
Source
|
Record name | 4-Fluoro-2-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-methyl-2H-indazole | |
CAS RN |
1209731-93-0 |
Source
|
Record name | 4-Fluoro-2-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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